Bienvenue dans la boutique en ligne BenchChem!

N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Drug-likeness Oral bioavailability Lead optimization

N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 1428351-64-7) is a synthetic sulfonamide derivative belonging to the 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide class. It features a furan-3-yl ethyl substituent on the sulfonamide nitrogen.

Molecular Formula C14H14N2O5S
Molecular Weight 322.34
CAS No. 1428351-64-7
Cat. No. B2891979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
CAS1428351-64-7
Molecular FormulaC14H14N2O5S
Molecular Weight322.34
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)S(=O)(=O)NCCC3=COC=C3)OC1=O
InChIInChI=1S/C14H14N2O5S/c1-16-12-8-11(2-3-13(12)21-14(16)17)22(18,19)15-6-4-10-5-7-20-9-10/h2-3,5,7-9,15H,4,6H2,1H3
InChIKeyBJGKWAORRYRUBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview of N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 1428351-64-7)


N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 1428351-64-7) is a synthetic sulfonamide derivative belonging to the 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide class. It features a furan-3-yl ethyl substituent on the sulfonamide nitrogen. Its computed physicochemical properties, including a molecular weight of 322.34 g/mol and an XLogP3 of 1.3, position it within the favorable range for oral bioavailability according to Lipinski's Rule of Five [1]. This compound serves as a key scaffold in medicinal chemistry for developing biologically active molecules, particularly where balanced lipophilicity and hydrogen-bonding capacity are desired [1].

Why Generic Substitution Fails for N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide


Simple substitution with another in-class 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide analog is not scientifically valid because the specific N-(furan-3-yl)ethyl side chain directly dictates key physicochemical properties. As quantified in the evidence below, even minor alterations to the side chain (e.g., adding a thiophene ring, a chlorophenyl group, or a pyrazole linker) result in significant, measurable shifts in molecular weight, lipophilicity (XLogP3), hydrogen bond donor count, and topological polar surface area (TPSA) [1][2]. These changes profoundly impact a compound's solubility, membrane permeability, and metabolic stability, making precise selection critical for reproducible research outcomes.

Quantitative Differentiation Guide for N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide Procurement


Lower Molecular Weight (MW) Enhances Drug-Likeness Versus Bulkier Analogs

The target compound has a molecular weight of 322.34 g/mol, which is significantly lower than two key comparators with more complex side chains: N-(furan-3-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl) analog (MW 418.5 g/mol) and the N-(2-(2-chlorophenyl)-2-methoxyethyl) analog (MW 396.8 g/mol) [1][2][3]. A lower MW is a critical optimization parameter, as it generally correlates with better passive permeability and is a core component of Lipinski's Rule of Five (MW < 500 Da).

Drug-likeness Oral bioavailability Lead optimization

Optimal Lipophilicity (XLogP3) for Balancing Potency and Safety

The target compound's computed XLogP3 is 1.3, indicating moderate lipophilicity. This is considerably lower than the N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl) analog (XLogP3 = 2.7) and the N-(2-(2-chlorophenyl)-2-methoxyethyl) analog (XLogP3 = 2.3) [1][2][3]. Excessively high lipophilicity (LogP > 3) is strongly associated with poor solubility, high metabolic turnover, and increased off-target toxicity (promiscuity). The target's lower LogP suggests a better safety and pharmacokinetic profile, situating it in the ideal range (1-3) for CNS and non-CNS oral drugs.

Lipophilicity ADME Drug safety

Preserved Hydrogen Bond Donor (HBD) Capacity for Target Engagement

The target compound possesses one hydrogen bond donor (the sulfonamide N-H). This is a critical feature for target interaction, which is entirely lost in the N,N-disubstituted analog N-(furan-3-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-...-sulfonamide, which has zero HBDs [1][2]. The presence of a single HBD is often essential for forming key hydrogen bonds with biological targets, while a complete absence can drastically alter binding thermodynamics and selectivity. The target's HBD count is equal to the N-(2-(2-chlorophenyl)-2-methoxyethyl) analog, but achieves this with a superior lipophilicity profile [3].

Hydrogen bonding Target engagement Permeability

Balanced Topological Polar Surface Area (TPSA) for Blood-Brain Barrier Penetration Potential

The target compound has a TPSA of 97.2 Ų. This is lower than many common CNS drugs' upper limit of 90-100 Ų, and considerably lower than the N-(2-(2-chlorophenyl)-2-methoxyethyl) analog (TPSA = 93.3 Ų) [1][2]. A TPSA below 140 Ų is generally required for good intestinal absorption, and values below 90 Ų are often targeted for CNS penetration. The target's value sits at a sweet spot, predicting good oral absorption and potential for blood-brain barrier penetration, while the comparator's lower TPSA might compromise solubility.

Blood-Brain Barrier CNS drug discovery Permeability

Research and Industrial Application Scenarios for N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide


Lead-Like Scaffold for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 322 g/mol and an XLogP3 of 1.3, this compound falls squarely within lead-like chemical space (MW < 350, LogP < 3). Its single HBD and moderate TPSA make it an ideal, rule-of-three compliant scaffold for fragment-based screening and subsequent fragment growth, offering a cleaner profile than heavier, more lipophilic analogs [1].

Privileged Starting Point for Kinase or GPCR Targeted Libraries

The combination of the benzoxazole core and the specific furan-3-yl ethyl sulfonamide side chain provides a rigid, vectorially defined structure. Its balanced physicochemical profile (LogP 1.3, TPSA 97.2 Ų) supports its use as a core scaffold in combinatorial libraries aimed at targets like kinases or GPCRs, where a secondary sulfonamide N-H is often a pharmacophoric requirement [1][2].

Probe for CNS Drug Discovery Programs

The compound's TPSA of 97.2 Ų and low lipophilicity (XLogP3 1.3) predict a high probability of blood-brain barrier penetration. It can serve as a functional probe or starting hit for CNS targets, where avoiding excessive lipophilicity is crucial for minimizing off-target effects and ensuring metabolic stability [1][3].

Quote Request

Request a Quote for N-(2-(furan-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.